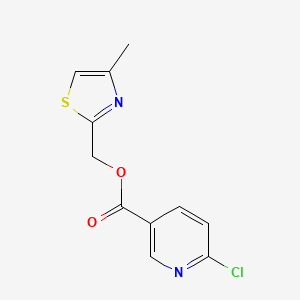

![molecular formula C22H19N3O2S B2861353 Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852134-62-4](/img/structure/B2861353.png)

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

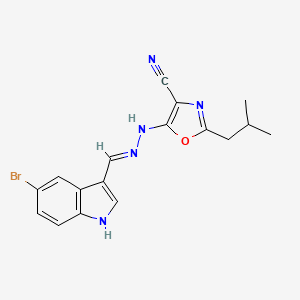

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound that contains several functional groups and rings, including an indole ring, a thiazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents. The aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

NMDA Receptor Antagonists

Indolin compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show low nanomolar activity in both binding and functional assays, and they have demonstrated effectiveness in a mouse model of formalin-induced hyperalgesia after oral administration. This research suggests potential applications in pain management and neurological disorders (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

Indole derivatives, including those with thiazolidinone and azetidinone moieties, have been synthesized and shown to exhibit significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds, such as Schiff base indole derivatives, present a promising avenue for the development of new therapeutic agents (Verma et al., 2019).

Synthetic Cannabinoids

Research on synthetic cannabinoids, including benzoylindole derivatives, has revealed their potential cannabinoid receptor agonist properties. Studies have focused on the identification and quantitation of these compounds in illegal products, which has implications for forensic science and substance abuse research (Nakajima et al., 2011).

Neuropeptide Y Receptor Antagonists

Benzimidazoles derived from indoles have been synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing antiobesity drugs. These compounds show high affinity for the Y1 receptor and selectivity over other NPY receptors, suggesting potential in obesity treatment (Zarrinmayeh et al., 1998).

Fructose-1,6-Bisphosphatase Inhibitors

Indole derivatives have been identified as potential inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. These compounds, including (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone, show promise for diabetes management and metabolic disorder treatment (Rudnitskaya et al., 2009).

Antitumor Agents

Indole compounds with antitubulin action, such as 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), have demonstrated potent antitumor activity in preclinical models. These compounds overcome drug resistance mediated by P-glycoprotein and show reduced neurotoxicity compared to traditional agents (Ahn et al., 2011).

Mechanism of Action

Target of Action

The primary target of Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response.

Mode of Action

This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines, including Interleukin-12 (IL-12) , Tumor Necrosis Factor-alpha (TNF-α) , and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .

Result of Action

The activation of TLR7 and the subsequent secretion of cytokines result in an enhanced immune response. Specifically, the compound has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .

Future Directions

properties

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDIEINJGZSCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)